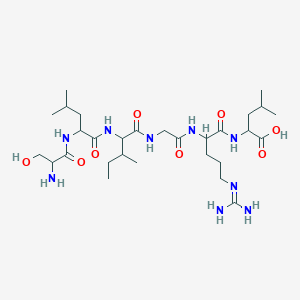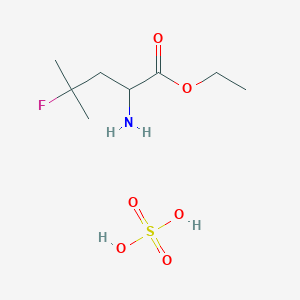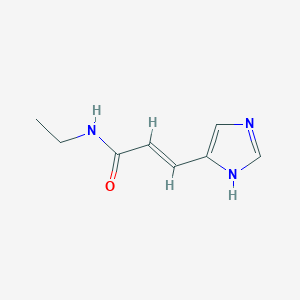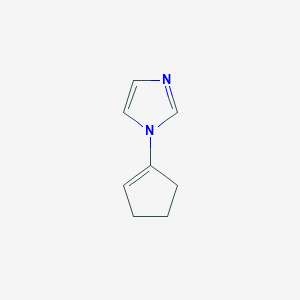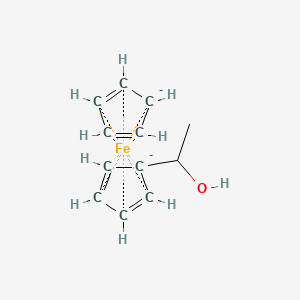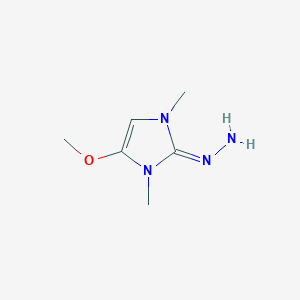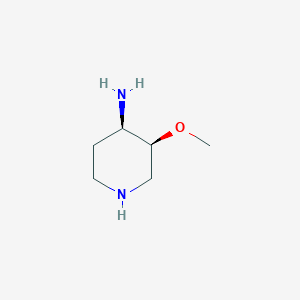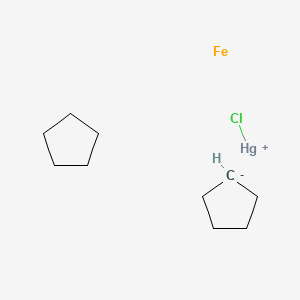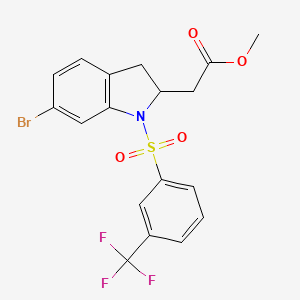![molecular formula C10H7N3 B12821275 (E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile](/img/structure/B12821275.png)
(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. The compound this compound is characterized by the presence of a benzimidazole ring fused with a nitrile group, making it a valuable scaffold for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile typically involves the Claisen–Schmidt condensation reaction. This reaction is carried out by condensing 4-(1H-imidazol-1-yl)benzaldehyde with an appropriate acetophenone derivative in the presence of a base such as aqueous sodium hydroxide in methanol . The reaction conditions are optimized to ensure high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it can inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways involved depend on the specific biological context and the type of organism being studied.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: This compound is similar in structure and also exhibits antifungal properties.
Benzimidazole Derivatives: Compounds such as albendazole, mebendazole, and thiabendazole share the benzimidazole scaffold and are used as antiparasitic agents.
Uniqueness
(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the nitrile group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, its potential antimicrobial and antifungal activities make it a promising candidate for further research and development in medicinal chemistry.
Propiedades
Fórmula molecular |
C10H7N3 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
(E)-3-(1H-benzimidazol-4-yl)prop-2-enenitrile |
InChI |
InChI=1S/C10H7N3/c11-6-2-4-8-3-1-5-9-10(8)13-7-12-9/h1-5,7H,(H,12,13)/b4-2+ |
Clave InChI |
JLABZBKBAMUJSK-DUXPYHPUSA-N |
SMILES isomérico |
C1=CC(=C2C(=C1)NC=N2)/C=C/C#N |
SMILES canónico |
C1=CC(=C2C(=C1)NC=N2)C=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


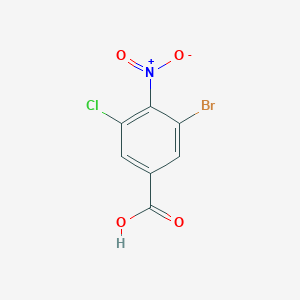
![9-Bromo-Acenaphtho[1,2-b]quinoxaline](/img/structure/B12821205.png)
![4-Chloro-6-methyl-1H-benzo[d]imidazole](/img/structure/B12821211.png)
